molecular formula C10H16ClN3 B2489326 N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride CAS No. 2225144-65-8

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride

Cat. No.: B2489326
CAS No.: 2225144-65-8
M. Wt: 213.71
InChI Key: IPUGHFSLFBUXOG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride is a bicyclic amine derivative featuring a partially hydrogenated naphthyridine core. The compound is synthesized via a coupling reaction using cesium carbonate in dimethyl sulfoxide (DMSO) at 50°C, as described in international patent literature . Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and chemical research applications. The structural uniqueness lies in the 2,6-naphthyridine scaffold substituted with N,N-dimethylamine at position 1, distinguishing it from positional isomers and analogs with varying substituents.

Properties

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-13(2)10-9-4-5-11-7-8(9)3-6-12-10;/h3,6,11H,4-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUGHFSLFBUXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride typically involves the reaction of 2,6-diaminopyridine with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through a series of steps, including cyclization and methylation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride has been investigated for various applications:

Chemistry

  • Building Block : Serves as a precursor in the synthesis of more complex heterocyclic compounds.
  • Chemical Reactions : Undergoes oxidation (e.g., with potassium permanganate), reduction (e.g., with sodium borohydride), and nucleophilic substitution reactions .

Biology

  • Biochemical Assays : Acts as a ligand in enzyme activity studies.
  • Mechanism of Action : Interacts with specific molecular targets to modulate enzyme activity .

Medicine

  • Antimicrobial Properties : Exhibits potential against various pathogens due to its structural similarity to other bioactive naphthyridines.
  • Anticancer Activity : Studies indicate that related derivatives induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest .

Industry

  • Advanced Materials : Utilized in developing polymers and catalysts due to its unique chemical properties.

Antimicrobial Activity

A study demonstrated that naphthyridine derivatives exhibit significant antimicrobial activities. This compound was tested against various bacterial strains and showed promising results in inhibiting growth .

Anticancer Research

Research highlighted the potential of naphthyridine derivatives in cancer treatment. Specifically, compounds similar to this compound were found to activate apoptotic pathways in cancer cells .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context[4][4].

Comparison with Similar Compounds

Structural Isomers: 2,6 vs. 2,7-Naphthyridine Derivatives

The positional isomerism of the naphthyridine core significantly impacts physicochemical properties. For example, N,N-Dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine () shares the same molecular formula but differs in the nitrogen arrangement. Key differences include:

Property 2,6-Naphthyridine Derivative (Target) 2,7-Naphthyridine Derivative (Isomer)
Predicted Collision Cross Section (CCS, Ų) Not reported 139.0 ([M+H]+), 151.2 ([M+Na]+)
Adduct Stability Likely similar Higher CCS for [M+Na]+ suggests increased steric bulk

Substituent Variations

a) 7-Benzyl-2-cyclopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine ()

This analog replaces the N,N-dimethylamine group with cyclopropyl and benzyl substituents. Key distinctions:

  • Synthesis : Requires a Suzuki reaction with cyclopropylboronic acid, benzyl bromide, and sodium borohydride reduction .
  • Bulk/Reactivity : The benzyl group introduces steric hindrance and lipophilicity, likely reducing solubility compared to the hydrophilic dimethylamine group in the target compound.
b) 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine ()

Lacking the N,N-dimethyl groups, this analog highlights the role of amine methylation:

  • Basicity/Solubility : The dimethylation in the target compound reduces basicity, enhancing membrane permeability and metabolic stability.
  • Pharmacological Potential: Free amines (e.g., in analogs) may exhibit higher reactivity but poorer bioavailability.

Physicochemical and Pharmacological Implications

  • Hydrochloride Salts : Both the target and compounds (e.g., 2,2,4-trimethylpyrrolidine hydrochloride) utilize hydrochloride salts to improve crystallinity and stability.
  • Collision Cross Section (CCS) : While the target’s CCS data is unreported, the 2,7-isomer’s CCS values (139.0–151.2 Ų) suggest utility in ion mobility spectrometry for distinguishing isomers .

Biological Activity

N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₀H₁₅N₃·HCl. The synthesis typically involves the reaction of 2,6-diaminopyridine with formaldehyde and dimethylamine under acidic conditions. This process includes cyclization and methylation steps to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzyme activity by binding to specific receptors or enzymes, influencing biochemical pathways relevant to its therapeutic effects .

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit significant antimicrobial activities. This compound has been explored for its potential in treating infections due to its structural similarity to other bioactive naphthyridines .

Anticancer Activity

Several studies have highlighted the anticancer potential of naphthyridine compounds. For instance, related naphthyridine derivatives have shown promising results in inducing apoptosis in cancer cell lines. The mechanism often involves cell cycle arrest and the activation of apoptotic pathways .

Neurological Effects

There is emerging evidence suggesting that naphthyridine derivatives may possess neuroprotective properties. These compounds have been studied for their effects on neurotransmitter systems and their potential role in treating neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeurologicalPotential neuroprotective effects
Anti-inflammatoryReduction of pro-inflammatory cytokines

Case Studies

  • Anticancer Research : A study investigated the effects of various naphthyridine derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis at specific concentrations (IC50 values ranging from 10 μM to 45 μM) in leukemia and lung cancer cells .
  • Neuroprotective Studies : Another research effort focused on the neuroprotective effects of naphthyridine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and improve neuronal survival rates in vitro .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including intermediate formation and subsequent functionalization. For example:

Intermediate Preparation : Start with the base amine (5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine, CAS 601515-40-6) .

N,N-Dimethylation : React with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions.

Hydrochloride Salt Formation : Treat with hydrochloric acid to precipitate the hydrochloride salt.

  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via recrystallization or column chromatography .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Purity : HPLC with UV detection (≥95% purity threshold) .
  • Structural Confirmation :
  • NMR Spectroscopy : Compare 1H/13C NMR data to reference spectra (e.g., δ ~2.15 ppm for methyl groups in similar structures) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) .
  • Elemental Analysis : Verify C, H, N, and Cl content against theoretical values .

Q. What is the solubility profile of this compound in common solvents?

  • Methodological Answer :

  • Water : Freely soluble due to the hydrochloride salt form .
  • Alcohols : Soluble in ethanol and methanol, but solubility decreases with higher carbon-chain alcohols .
  • Nonpolar Solvents : Poor solubility in hexane or dichloromethane.
  • Experimental Design : Perform gravimetric analysis by dissolving known masses in solvents at 25°C and measuring saturation points .

Advanced Research Questions

Q. How should researchers address hygroscopicity during storage and handling?

  • Methodological Answer :

  • Storage : Use airtight containers with desiccants (e.g., silica gel) under inert gas (N2/Ar) to prevent moisture absorption .
  • Handling : Conduct experiments in humidity-controlled environments (<30% RH). Pre-dry solvents and reagents to minimize water content .
  • Stability Testing : Monitor mass changes via thermogravimetric analysis (TGA) under varying humidity conditions .

Q. What strategies are effective for resolving discrepancies in spectroscopic data?

  • Methodological Answer :

  • NMR Contradictions :
  • Deuterated Solvent Effects : Test in D2O vs. CDCl3 to identify proton exchange or tautomerism.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
  • Mass Spec Anomalies : Use high-resolution MS to distinguish isobaric interferences or adduct formations .

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., brominated derivatives) .
  • Temperature/Time Optimization : Use DoE (Design of Experiments) to identify ideal conditions (e.g., 60–80°C for 12–24 hours) .
  • Byproduct Analysis : Characterize side products via LC-MS to adjust stoichiometry or reaction pathways .

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